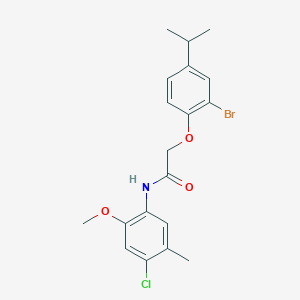
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide, also known as BZ-423, is a small molecule that has shown therapeutic potential in the treatment of autoimmune diseases and cancer. The compound was first synthesized in 2003 and has since been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide involves the activation of the mitochondrial pathway of apoptosis. This compound binds to the mitochondrial protein VDAC1, which leads to the release of cytochrome c and the activation of caspases. This ultimately leads to the death of cancer cells and the modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and apoptotic effects, this compound has been shown to modulate the activity of the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. This compound has also been shown to have anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide is its specificity for VDAC1, which makes it a useful tool for studying the mitochondrial pathway of apoptosis. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its utility in certain experimental contexts.
Orientations Futures
There are a number of potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the molecular targets of the compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may ultimately lead to its use as a therapeutic agent.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2,3-dimethylphenyl)acetamide has been shown to have potential therapeutic applications in a variety of diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells and to modulate the immune system by inhibiting the activity of T-cells. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-10-11(2)13(8-7-12(10)18)19-16(22)9-23-17-20-14-5-3-4-6-15(14)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZIZOQTULWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3549882.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3549895.png)
![N~2~-(4-chlorophenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549897.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3549901.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549909.png)
![N-(2-furylmethyl)-2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3549915.png)
![2-({[(3,5-dimethylbenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B3549921.png)


![4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3549937.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-ethoxybenzenesulfonamide](/img/structure/B3549952.png)
